1-Ethyl-7-nitro-3,4-dihydroisoquinoline
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Overview
Description
1-Ethyl-7-nitro-3,4-dihydroisoquinoline is a chemical compound belonging to the class of dihydroisoquinolines. This compound is characterized by the presence of an ethyl group at the first position and a nitro group at the seventh position on the isoquinoline ring. Dihydroisoquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-7-nitro-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in the presence of polyphosphoric acid (PPA) . This method is advantageous as it avoids the use of heavy metals and other toxic compounds, simplifying the purification process.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-7-nitro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The ethyl and nitro groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-Ethyl-7-nitro-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-7-nitro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
1-Ethyl-7-nitro-3,4-dihydroisoquinoline can be compared with other dihydroisoquinoline derivatives, such as:
6,7-Dimethoxy-3,4-dihydroisoquinoline: Known for its use in the synthesis of alkaloids.
1,2,3,4-Tetrahydroisoquinoline: A precursor for various biologically active molecules.
N-Alkylated 3,4-dihydroisoquinolinones: Used in the development of pharmacologically active compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-ethyl-7-nitro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C11H12N2O2/c1-2-11-10-7-9(13(14)15)4-3-8(10)5-6-12-11/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
ADOXHCHPMZCZQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NCCC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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